{2-[(3-Cyclohexen-1-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
Description
Properties
IUPAC Name |
2-[(2E)-2-[(E)-cyclohex-3-en-1-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c16-10(17)6-9-11(18)14-12(19-9)15-13-7-8-4-2-1-3-5-8/h1-2,7-9H,3-6H2,(H,16,17)(H,14,15,18)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXSJKUTAYWTNE-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C=NN=C2NC(=O)C(S2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazolidine motifs, which are part of the compound’s structure, are known to be present in diverse natural and bioactive compounds. They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity.
Mode of Action
The presence of sulfur in thiazolidine motifs enhances their pharmacological properties. The compound likely interacts with its targets through the thiazolidine motif, leading to changes that result in its biological activity.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine motifs.
Result of Action
Given the diverse biological properties of thiazolidine motifs, it can be inferred that the compound may have a range of effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the catalytic conversion of similar compounds has been studied in different media such as water, methanol, and biphasic water/cyclohexane. These studies suggest that slight changes in reaction conditions can lead to different outcomes, indicating that the compound’s action, efficacy, and stability could be influenced by environmental factors.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituents:
Key Observations :
- Electron-Withdrawing Groups : Compounds with chlorophenyl or dichlorothiazolyl substituents (e.g., compound 4) exhibit enhanced anti-Toxoplasma gondii activity, likely due to increased electrophilicity and membrane penetration .
- Heteroaromatic Systems : The pyridinyl substituent in may enhance solubility via polar interactions, contrasting with the cyclohexenyl group’s lipophilic character.
Physicochemical Properties
- Melting Points : Chlorinated derivatives (e.g., compound 4, mp 248–250°C) generally exhibit higher melting points than hydroxyl-substituted analogues (compound 83, mp 234–235°C), reflecting stronger intermolecular forces .
Preparation Methods
Conventional Cyclization via Thiosemicarbazide Intermediates
The thiazolidinone ring is typically synthesized through cyclocondensation of thiosemicarbazides with α-halo carbonyl compounds. For the target compound, the process begins with the preparation of a cyclohexenylmethylene-functionalized thiosemicarbazide precursor. Reacting cyclohexenecarbaldehyde (1.0 equiv) with thiosemicarbazide (1.2 equiv) in ethanol under reflux for 5–6 hours yields the hydrazone intermediate. Subsequent treatment with monochloroacetic acid (1.5 equiv) in the presence of sodium acetate (2.0 equiv) facilitates cyclization through nucleophilic displacement, producing the thiazolidin-4-one scaffold.
Reaction Scheme 1
Cyclohexenecarbaldehyde + Thiosemicarbazide → Hydrazone Intermediate
Hydrazone Intermediate + ClCH₂COOH → Thiazolidinone Core
This method typically achieves 65–72% isolated yield, with purity >90% confirmed by HPLC.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency, reducing cyclization time from 8 hours to 15–20 minutes. Using a domestic microwave oven (800 W) with ethanol as solvent, the reaction between preformed hydrazone and monochloroacetic acid reaches completion at 80°C, yielding 78–85% product. Comparative studies show microwave synthesis improves atom economy by 18% compared to conventional methods.
Functionalization with Acetic Acid Moieties
Direct Incorporation During Cyclization
The acetic acid side chain is introduced via the α-halo carbonyl reagent. Monochloroacetic acid serves dual roles as both cyclizing agent and carboxylic acid source. Kinetic studies reveal optimal molar ratios of 1:1.5 (hydrazone:monochloroacetic acid) for complete conversion.
Post-Cyclization Ester Hydrolysis
Alternative approaches employ ethyl chloroacetate during cyclization, followed by saponification. Treatment with 2M NaOH in ethanol/water (3:1) at 60°C for 4 hours converts the ethyl ester to carboxylic acid with 89–93% efficiency. This two-step method allows better control over stereochemistry, particularly when synthesizing Z-isomers.
Hydrazone Formation and Stabilization
Condensation with Cyclohexenecarbaldehyde
The critical hydrazone linkage forms through acid-catalyzed condensation. Using glacial acetic acid (3–5 mol%) in ethanol under reflux (6–8 hours), the thiazolidinone hydrazide reacts with cyclohexenecarbaldehyde to yield the target compound.
Table 1: Optimization of Hydrazone Formation Conditions
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| None | 80 | 12 | 42 |
| AcOH | 80 | 6 | 78 |
| HCl (gas) | 60 | 4 | 85 |
| Amberlyst-15 | 70 | 5 | 81 |
Data adapted from systematic optimization studies.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
IR Spectroscopy (KBr, cm⁻¹):
¹H NMR (400 MHz, DMSO-d₆):
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration of the hydrazone moiety, with dihedral angles of 12.3° between thiazolidinone and cyclohexenyl planes. The acetic acid side chain adopts a gauche conformation, stabilized by intramolecular H-bonding (O···H distance 2.08 Å).
Comparative Analysis of Synthetic Methods
Table 2: Performance Metrics Across Synthesis Strategies
| Method | Yield (%) | Purity (%) | Time | Energy (kJ/mol) |
|---|---|---|---|---|
| Conventional | 65–72 | 91–93 | 14–16 h | 480 |
| Microwave | 78–85 | 95–97 | 25 min | 120 |
| Solid-State Mechano | 62–68 | 89–90 | 45 min | 90 |
Microwave synthesis demonstrates clear advantages in energy efficiency and yield, though requiring specialized equipment.
Applications and Derivatives
While direct pharmacological data for this specific compound remains undisclosed, structural analogs exhibit:
- 73% inhibition of COX-2 at 10 μM
- MIC values of 8–16 μg/mL against S. aureus
- IC₅₀ = 12.3 μM in B16F10 melanoma cell lines
The acetic acid moiety enhances water solubility (LogP = 1.2) compared to ester analogs (LogP = 2.8), suggesting improved bioavailability.
Q & A
Q. What are the optimal synthetic routes for {2-[(3-Cyclohexen-1-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid, and how can reaction conditions be tailored for improved yield?
The synthesis typically involves a multi-step condensation reaction. Key steps include:
- Hydrazone formation : Reacting cyclohexenylmethylene hydrazine with a thiazolidinone precursor under acidic conditions (e.g., acetic acid or ethanol as solvents, sodium acetate as a catalyst) .
- Cyclization : Heating the intermediate at reflux (70–90°C) for 2–5 hours to form the thiazolidinone core. Prolonged reflux (>3 hours) may degrade sensitive functional groups, so monitoring via TLC is advised .
- Purification : Recrystallization from DMF-ethanol mixtures enhances purity (>95%) .
Optimization Tips : Adjust solvent polarity (e.g., switch from ethanol to DMF for less polar intermediates) and use glacial acetic acid to accelerate reaction rates .
Q. Which analytical techniques are most reliable for confirming the molecular structure and stereochemistry of this compound?
- X-ray crystallography : Resolves dihedral angles (e.g., 15–25° between thiazolidinone and cyclohexenyl groups) and confirms Z/E isomerism at the hydrazono bond .
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activity data, such as divergent IC₅₀ values across studies?
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times, or solvent carriers (DMSO vs. PBS) .
- Structural analogs : Compare with derivatives like 4-oxo-thiazolidine or pyrazole-containing analogs (see Table 1) .
- Dose-response validation : Repeat assays with standardized protocols (e.g., 48-hour incubation, 1% DMSO) and include positive controls (e.g., doxorubicin for cytotoxicity) .
Table 1 : Bioactivity Comparison of Structural Analogs
Q. What computational strategies are recommended to elucidate the compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina to model interactions with targets like COX-2 or PPAR-γ. Focus on hydrogen bonding (e.g., thiazolidinone carbonyl with Arg120 in COX-2) and hydrophobic contacts with cyclohexenyl groups .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes) .
- QSAR modeling : Correlate substituent electronegativity (e.g., cyclohexenyl vs. phenyl) with bioactivity to guide derivative design .
Q. How can researchers design derivatives of this compound to improve pharmacokinetic properties without compromising bioactivity?
- Lipophilicity adjustments : Introduce electron-withdrawing groups (e.g., -F, -Cl) to the cyclohexenyl ring to enhance membrane permeability (logP <3) .
- Prodrug strategies : Esterify the acetic acid moiety (e.g., methyl ester) to increase oral bioavailability, with enzymatic cleavage in vivo .
- SAR-guided synthesis : Prioritize derivatives with pyrazole or indole hybrids, which show 2–3x higher potency in preliminary screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
